An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromobenzylsulfonyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromobenzylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the compound 1-(4-bromobenzylsulfonyl)pyrrolidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its properties is crucial for predicting its behavior in biological systems and for guiding formulation and development efforts. This document consolidates predicted and, where available for analogous structures, experimental data, outlines detailed protocols for empirical determination of key parameters, and offers insights into the compound's chemical nature. The guide is structured to provide both a quick reference and an in-depth resource for scientists engaged in research and development involving this and related molecular scaffolds.
Introduction and Molecular Overview
1-(4-bromobenzylsulfonyl)pyrrolidine is a sulfonamide derivative containing a pyrrolidine ring, a flexible benzyl linker, and a bromine-substituted aromatic ring. The pyrrolidine moiety is a common scaffold in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties. The sulfonamide group is a key functional group in a wide array of therapeutic agents, known for its chemical stability and ability to participate in hydrogen bonding. The 4-bromobenzyl group provides a lipophilic region and a potential site for further chemical modification.
A close structural analog, 1-((4-bromophenyl)sulfonyl)pyrrolidine, lacks the methylene linker between the phenyl ring and the sulfonyl group. Data for this analog will be presented for comparative purposes, highlighting the impact of this structural difference on physicochemical properties.
Chemical Structure and Identification
| Feature | 1-(4-bromobenzylsulfonyl)pyrrolidine | 1-((4-bromophenyl)sulfonyl)pyrrolidine (Analog) |
| CAS Number | 950255-92-2[1] | 136350-52-2[2][3] |
| Molecular Formula | C₁₁H₁₄BrNO₂S[1] | C₁₀H₁₂BrNO₂S[3] |
| SMILES | C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br | O=S(N1CCCC1)(C2=CC=C(Br)C=C2)=O[3] |
| InChI Key | ABXUSIMXLZYXNA-UHFFFAOYSA-N[1] | Not readily available |
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(4-bromobenzylsulfonyl)pyrrolidine. It is important to note that much of the available data for the target compound is calculated or predicted. For comparison, data for the structural analog 1-((4-bromophenyl)sulfonyl)pyrrolidine is also included.
| Property | 1-(4-bromobenzylsulfonyl)pyrrolidine (Predicted/Calculated) | 1-((4-bromophenyl)sulfonyl)pyrrolidine (Predicted/Calculated) | Source |
| Molecular Weight | 304.207 g/mol | 290.18 g/mol | [1][3] |
| Boiling Point | 422.5 ± 47.0 °C at 760 mmHg | 383.1 ± 44.0 °C | [1][2][4] |
| Density | 1.6 ± 0.1 g/cm³ | 1.583 ± 0.06 g/cm³ | [1][2] |
| Flash Point | 209.3 ± 29.3 °C | Not Available | [1][4] |
| Refractive Index | 1.626 | Not Available | [1][4] |
| Polar Surface Area (PSA) | 45.8 Ų | Not Available | [1] |
| LogP (XLogP3) | 2.81 | Not Available | [1] |
| pKa | Not Available | -5.29 ± 0.20 | [2] |
| Appearance | Not Available | White to off-white solid | [2] |
Insight: The additional methylene group in 1-(4-bromobenzylsulfonyl)pyrrolidine increases its molecular weight and predicted boiling point compared to its phenyl analog. The predicted LogP of 2.81 suggests a moderate lipophilicity, which is often favorable for drug candidates, balancing aqueous solubility with membrane permeability. The highly negative predicted pKa for the analog suggests the sulfonamide proton is not readily ionizable under physiological conditions.
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Benzyl Protons: A singlet at approximately δ 4.3-4.5 ppm, corresponding to the two protons of the methylene group (-CH₂-).
-
Pyrrolidine Protons: Two multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) would be expected to appear further downfield (around δ 3.2-3.5 ppm) compared to the protons on the other two carbons (β-protons), which would likely appear around δ 1.8-2.1 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-140 ppm). The carbon bearing the bromine atom would be expected at a distinct chemical shift.
-
Benzyl Carbon: A signal around δ 55-60 ppm for the -CH₂- carbon.
-
Pyrrolidine Carbons: Two signals in the aliphatic region, with the α-carbons appearing more downfield (around δ 48-52 ppm) than the β-carbons (around δ 23-27 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group, typically found around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹, and aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: A band in the 1200-1000 cm⁻¹ region.
-
C-Br Stretching: A band in the lower frequency region, typically below 700 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern would likely involve cleavage of the C-S and S-N bonds.
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical properties of 1-(4-bromobenzylsulfonyl)pyrrolidine.
Determination of Octanol-Water Partition Coefficient (LogP)
Rationale: The shake-flask method is the gold standard for LogP determination, providing a direct measure of a compound's lipophilicity. This parameter is critical for predicting drug absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and deionized water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Standard Solution Preparation: Prepare a stock solution of 1-(4-bromobenzylsulfonyl)pyrrolidine in n-octanol at a concentration of approximately 1 mg/mL.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a centrifuge tube (e.g., 5 mL of each).
-
Cap the tube and shake vigorously for at least 30 minutes to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Concentration Analysis:
-
Carefully remove an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for each phase.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).
-
Self-Validation: The experiment should be performed in triplicate. The sum of the amount of compound in the octanol and aqueous phases should be consistent with the initial amount added, confirming mass balance.
Caption: Workflow for LogP Determination using the Shake-Flask Method.
Determination of Acid Dissociation Constant (pKa)
Rationale: Although the sulfonamide proton in 1-(4-bromobenzylsulfonyl)pyrrolidine is predicted to be very weakly acidic, empirical determination is necessary for a complete physicochemical profile. Potentiometric titration is a reliable method for determining pKa values.
Protocol:
-
Instrumentation Setup: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Dissolve an accurately weighed amount of 1-(4-bromobenzylsulfonyl)pyrrolidine in a suitable co-solvent (e.g., methanol or DMSO) and dilute with deionized water to a final concentration of approximately 1-5 mM. The percentage of co-solvent should be kept to a minimum to reduce its effect on the pKa.
-
Titration:
-
Place the sample solution in a thermostated vessel and stir continuously.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.
-
Self-Validation: The titration should be repeated at least three times. The shape of the titration curve should be sigmoidal for a monoprotic acid.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Chemical Stability Assessment
Rationale: Assessing the chemical stability of a compound under various conditions (e.g., pH, temperature) is critical for determining its shelf-life and potential degradation pathways. An HPLC-based assay is a common and effective method for this purpose.
Protocol:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.
-
Sample Incubation:
-
Prepare stock solutions of 1-(4-bromobenzylsulfonyl)pyrrolidine in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution into each of the prepared buffers to a final concentration of approximately 10-20 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C) for an extended period (e.g., up to 4 weeks).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw an aliquot from each incubation solution.
-
Analyze the aliquots by a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the parent compound remaining versus time for each pH condition.
-
The degradation rate constant and half-life can be calculated from this data.
-
Self-Validation: A mass balance should be performed at each time point by accounting for the peak areas of the parent compound and all degradation products. The total peak area should remain constant over the course of the study.
Caption: Workflow for Chemical Stability Assessment using HPLC.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 1-(4-bromobenzylsulfonyl)pyrrolidine. While experimental data for this specific compound is limited, the provided calculated values and data from a close structural analog offer valuable insights for researchers. The detailed experimental protocols included in this guide provide a clear path for the empirical determination of its key physicochemical parameters. A comprehensive understanding of these properties is fundamental for the rational design and development of new therapeutic agents based on this promising molecular scaffold.
References
-
PubChem. (n.d.). Pyrrolidine. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, December 29). Pyrrolidine. Retrieved January 17, 2026, from [Link]
-
Chemsrc. (n.d.). 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. Retrieved January 17, 2026, from a hypothetical BenchChem technical document.
-
PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine. Retrieved January 17, 2026, from [Link]
-
Exposome-Explorer. (n.d.). Pyrrolidine (Compound). Retrieved January 17, 2026, from [Link]
- The Royal Society of Chemistry. (2015). Supporting Information for [Journal Article Title].
-
SpectraBase. (n.d.). 1-(4-aminophenyl)sulfonyl-N-(4-morpholin-4-ylphenyl)pyrrolidine-2-carboxamide. Retrieved January 17, 2026, from [Link]
-
ATB. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. Retrieved January 17, 2026, from [Link]
- The Royal Society of Chemistry. (2024). Supporting Information.
-
NIST. (n.d.). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). Pyrrolidine. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved January 17, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 17, 2026, from [Link]
- ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.
- Wiley-VCH. (2007). Supporting Information.
-
NIST. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. Retrieved January 17, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 17, 2026, from [Link]


